2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol
CAS No.: 1181746-78-0
Cat. No.: VC2591357
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1181746-78-0 |
|---|---|
| Molecular Formula | C17H21NO |
| Molecular Weight | 255.35 g/mol |
| IUPAC Name | 2-(benzylamino)-1-(4-ethylphenyl)ethanol |
| Standard InChI | InChI=1S/C17H21NO/c1-2-14-8-10-16(11-9-14)17(19)13-18-12-15-6-4-3-5-7-15/h3-11,17-19H,2,12-13H2,1H3 |
| Standard InChI Key | LQSOEPAYZCMLMT-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)O |
| Canonical SMILES | CCC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)O |
Introduction
Chemical Structure and Properties
2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol belongs to the class of β-amino alcohols, featuring three key structural components: a benzylamino group (C₆H₅CH₂NH-), an ethanol backbone (-CH₂CHOH), and a 4-ethylphenyl group attached at position 1 of the ethanol. The structural arrangement creates a molecule with both hydrophilic and lipophilic regions, influencing its chemical behavior and interactions with biological systems.
Based on structurally similar compounds, we can infer several physicochemical properties of 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol:
The presence of the ethyl group in place of the nitro or fluoro substituents found in similar compounds would significantly alter the electron distribution, affecting properties such as melting point, boiling point, and chemical reactivity. The ethyl group's electron-donating nature contrasts with the electron-withdrawing nitro and fluoro groups, potentially decreasing reactivity toward nucleophiles while increasing reactivity toward electrophiles.
Synthesis and Preparation Methods
The synthesis of 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol would likely follow similar methodologies to those employed for structurally related compounds. Based on established synthetic routes for analogous compounds, a viable synthetic pathway would involve:
Synthetic Route
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Reaction of benzylamine with 4-ethylphenylacetaldehyde to form an imine intermediate
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Reduction of the imine using a suitable reducing agent (typically sodium borohydride)
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Purification of the final product through crystallization or chromatography
This approach mirrors the synthetic pathway described for 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol, which involves "the reaction of benzylamine with 4-fluorophenylacetaldehyde under controlled conditions" in the presence of sodium borohydride to facilitate the reduction of the intermediate imine.
Industrial Scale Production
For larger-scale production, continuous flow reactors might offer advantages over traditional batch processes, as noted for the synthesis of related compounds: "In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product".
| Safety Concern | Recommended Precaution | Rationale |
|---|---|---|
| Skin contact | Wear appropriate gloves | Amino alcohols may cause skin irritation |
| Eye protection | Use safety goggles | To prevent potential eye irritation |
| Inhalation | Work in well-ventilated areas | To minimize exposure to vapors |
| Storage | Store in tightly closed containers away from oxidizers | To maintain stability and prevent degradation |
| Disposal | Follow local regulations for chemical waste | Environmental protection |
The safety phrases applicable to related compounds include "S26-S36/37/39-S45" , which generally refer to eye contact precautions, wearing suitable protective clothing, and emergency response measures.
Structure-Activity Relationship Analysis
These structural comparisons highlight how the ethyl substituent in 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol would contribute to unique physicochemical properties and potentially distinctive biological activities compared to the nitro- and fluoro-substituted analogs.
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